molecular formula C13H9FO2S B1316939 2-[(4-Fluorophenyl)sulfanyl]benzoic acid CAS No. 13420-72-9

2-[(4-Fluorophenyl)sulfanyl]benzoic acid

Cat. No. B1316939
CAS RN: 13420-72-9
M. Wt: 248.27 g/mol
InChI Key: KNNICTKWJOJINT-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]benzoic acid is a chemical compound with the molecular formula C13H9FO2S . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of compounds related to 2-[(4-Fluorophenyl)sulfanyl]benzoic acid has been reported in the literature. For instance, 2-(4-Fluorobenzoyl)benzoic acid has been used as a starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . Another study reported the synthesis of new derivatives of 4-fluoro benzoic acid as bioactive compounds .


Molecular Structure Analysis

The molecular structure of 2-[(4-Fluorophenyl)sulfanyl]benzoic acid consists of a benzoic acid moiety linked to a 4-fluorophenyl group through a sulfanyl (S) atom .

Scientific Research Applications

Chemical Synthesis and Modification

2-[(4-Fluorophenyl)sulfanyl]benzoic acid and its derivatives are actively used in chemical synthesis, demonstrating a wide range of applications in creating novel compounds. For instance, it has been involved in the synthesis of new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety. These derivatives were synthesized through a multistep reaction starting from a related benzoic acid precursor and were characterized by various spectroscopic techniques. Some of these compounds exhibited significant biological activities, as supported by in vivo studies and in silico molecular docking, highlighting their potential as inhibitors of key biological targets like cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).

Fluorescent Probes for Biological Imaging

The compound has also found applications in the development of near-infrared (NIR) fluorescent probes for sensitive detection and imaging of sulfane sulfur in living cells and in vivo. A study introduced a probe that effectively combines a fluorophore with a sulfane sulfur recognition unit derived from a similar benzoic acid derivative. This probe demonstrated high sensitivity and selectivity towards sulfane sulfur, enabling the imaging of sulfane sulfur levels in different cell lines and mice, thus offering a valuable tool for studying physiological and pathological functions of sulfur sulfide in biological systems (Han et al., 2018).

Polymer and Material Science

In the realm of material science, derivatives of 2-[(4-Fluorophenyl)sulfanyl]benzoic acid have contributed to the synthesis of high-performance polymers. A study detailed the synthesis of a fluorinated phthalazinone monomer and its subsequent polymerization to yield polymers with excellent thermal properties and solubility in common aprotic solvents. These materials are of interest for their potential applications in engineering plastics and optical waveguides, showcasing the versatility of 2-[(4-Fluorophenyl)sulfanyl]benzoic acid derivatives in advanced material design (Xiao et al., 2003).

Future Directions

The future directions for research on 2-[(4-Fluorophenyl)sulfanyl]benzoic acid could include further exploration of its synthesis, characterization, and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNICTKWJOJINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560047
Record name 2-[(4-Fluorophenyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)sulfanyl]benzoic acid

CAS RN

13420-72-9
Record name 2-[(4-Fluorophenyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 147 g of iodobenzoic acid and 45.5 g of potassium carbonate in 57 ml of nitrobenzene is maintained with stirring at 160° C. for 40 minutes. Thereafter, 46.5 of additional potassium carbonate are added, followed by the addition of 73.1 g of 4-fluorothiophenol, another 46.5 g of potassium carbonate and 0.35 g of copper powder. The reaction mixture is stirred in a 160° C. bath for 45 minutes. The resulting solid is collected and then cooled to 0° C. before being mixed with 100 ml of water and 220 ml of 6 N hydrochloric acid. The aqueous mixture is then diluted to 1 liter total volume before being stirred with 450 ml of chloroform. The resulting residue white solid is collected and washed successively with chloroform and water. The solid is dissolved in hot acetone and the acetone solution is successively filtered and cooled to provide a white crystalline product. The product is recrystallized from acetone and then converted to a salt with potassium carbonate. The salt is dissolved in water and the aqueous solution is acidified with 1 N hydrochloric acid to provide 2-(4-fluorophenylthio)benzoic acid.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
73.1 g
Type
reactant
Reaction Step Three
Quantity
46.5 g
Type
reactant
Reaction Step Four
Quantity
0.35 g
Type
catalyst
Reaction Step Five

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